DAAO Inhibition: 1H-Indazol-5-ol Exhibits an IC50 of 2.03 μM, Whereas Related C5-Substituted Indazoles Show Negligible Activity
1H-Indazol-5-ol inhibits porcine DAAO with an IC50 of 2.03 μM [1]. In a head-to-head study of fifteen C5- and C6-substituted indazole derivatives, none exhibited noteworthy DAAO inhibition, highlighting the unique potency of the 5-hydroxy parent scaffold [1].
| Evidence Dimension | DAAO inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.03 μM |
| Comparator Or Baseline | Fifteen C5- and C6-substituted indazole derivatives (IC50 > 100 μM or inactive) |
| Quantified Difference | >50-fold greater potency |
| Conditions | Porcine DAAO enzyme assay, in vitro |
Why This Matters
This quantitative differentiation establishes 1H-Indazol-5-ol as a selective DAAO inhibitor tool compound, avoiding the confounding MAO-B inhibition seen in other indazoles.
- [1] Legoabe, L. J., et al. (2024). Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Medicinal Chemistry Research, 33, 164–176. https://doi.org/10.1007/s00044-023-03176-x View Source
